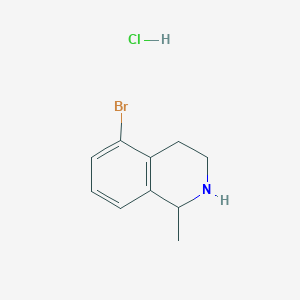

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2375269-04-6 . It has a molecular weight of 262.58 .

Synthesis Analysis

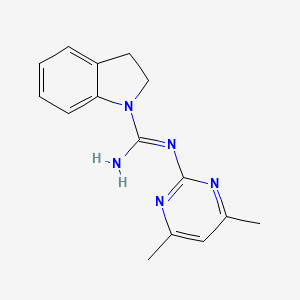

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Later, researchers have replaced dimethoxymethane with aldehydes to give one substituted THIQs .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12BrN.ClH/c1-7-8-3-2-4-10 (11)9 (8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. For instance, the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been explored .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and Hydroquinazoline-2,5-diones Bronsted acidic ionic liquid, in conjunction with chlorotrimethylsilane, has been utilized as an efficient catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under thermal and solvent-free conditions. This method highlights a novel catalysis system that achieves high yields of products within minutes, demonstrating the utility of "5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride" in facilitating complex organic reactions (H. Kefayati, F. Asghari, Raheleh Khanjanian, 2012).

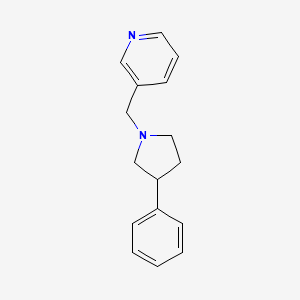

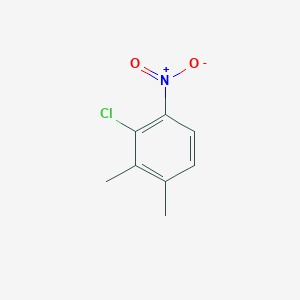

AMPA Receptor Antagonist Synthesis The compound has been instrumental in the synthesis of SPD 502, a competitive AMPA receptor antagonist. Through a series of nitration, methylation, reduction, and coupling reactions, researchers were able to obtain key intermediates leading to the synthesis of SPD 502, indicating its role in developing potential therapeutic agents (Geng Min, 2011).

Material Science and Photophysical Properties

Photochromic Compounds Synthesis The compound has also been used in the synthesis of photochromic compounds. Specifically, the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes afforded stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides. This process enables access to substituted dihydropyrrolo[2,1-a]isoquinolines, showcasing the compound's utility in the development of photoresponsive materials (L. Voskressensky et al., 2010).

Prodrug Development

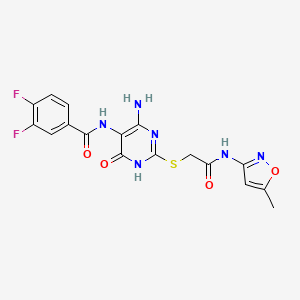

Bioreductively Activated Prodrug System In another research application, 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one demonstrated potential as a general prodrug system for selective drug delivery to hypoxic tissues. This compound, upon biomimetic reduction, efficiently released 5-bromoisoquinolin-1-one, illustrating a novel approach to targeted therapy in hypoxic conditions, which are characteristic of many tumors (I. Parveen, D. Naughton, W. Whish, M. Threadgill, 1999).

Corrosion Inhibition

Corrosion Inhibition Studies Although not directly related to "5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride," research on 8-Hydroxyquinoline derivatives for corrosion inhibition on mild steel surfaces in acidic environments indicates the broader implications of related compounds in material science. These studies combine experimental and computational approaches to elucidate the mechanisms of corrosion inhibition and surface interaction, suggesting potential industrial applications for similar bromo-substituted isoquinoline derivatives (M. Rbaa et al., 2018).

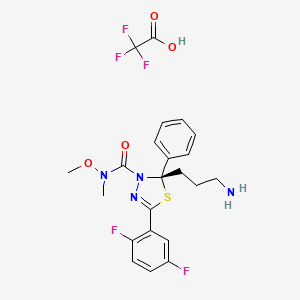

Wirkmechanismus

While the specific mechanism of action for 5-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is not mentioned in the search results, it’s known that THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

Zukünftige Richtungen

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on developing new synthetic strategies for constructing the core scaffold and exploring the biological potential of THIQ analogs .

Eigenschaften

IUPAC Name |

5-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJKCPQBAVUOIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide](/img/structure/B2669706.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2669707.png)

![9-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669717.png)